3-(4-Aminophenoxy)benzaldehyde
Overview
Description
“3-(4-Aminophenoxy)benzaldehyde” is a chemical compound that belongs to the class of organic compounds known as benzaldehydes . It is an aromatic compound that contains a benzene ring attached to an aldehyde group and an aminophenoxy group .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the condensation of aminophenoxy-substituted phthalocyanines with benzaldehydes . This process involves the formation of a Schiff base through the reaction of an amine group with a carbonyl group . Another approach involves the reaction of aromatic diamines with tetracarboxylic dianhydrides .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to an aldehyde group and an aminophenoxy group . The molecular formula is C14H12O3 and the molecular weight is 228.2433 .Chemical Reactions Analysis
“this compound” and similar compounds can participate in various chemical reactions. For instance, they can undergo Knoevenagel condensation reactions, which involve the formation of carbon-carbon bonds . They can also participate in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones .Mechanism of Action
While the specific mechanism of action of “3-(4-Aminophenoxy)benzaldehyde” is not well-studied, benzaldehydes in general are known to have antimicrobial properties . They can be absorbed well via the gastrointestinal tract, skin, and lungs . After absorption, benzaldehydes are rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine .
Future Directions
The future research directions for “3-(4-Aminophenoxy)benzaldehyde” and similar compounds could involve exploring their potential applications in various fields. For instance, they could be used in the synthesis of novel aromatic polyimides, which are high-performance materials known for their excellent mechanical properties and high thermal and dimensional stability . Additionally, they could be used in the synthesis of benzoxazoles, which are compounds with potential applications in various fields . Another potential area of research could involve exploring the catalytic hydrogenation properties of benzaldehydes .
properties
IUPAC Name |
3-(4-aminophenoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-9H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMHSVQLZLZFTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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